molecular formula C27H39IN2O5 B159893 N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide CAS No. 125846-62-0

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide

Número de catálogo B159893
Número CAS: 125846-62-0
Peso molecular: 598.5 g/mol
Clave InChI: VZTYMQWOBGCTOO-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTBZ is a benzazepine derivative that acts as a selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mecanismo De Acción

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide acts as a selective ligand for VMAT2, binding to the protein and inhibiting the uptake of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the storage and release of monoamine neurotransmitters, leading to a reduction in neurotransmitter signaling. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a higher affinity for VMAT2 in dopaminergic neurons, making it particularly useful in the study of dopamine-related neurological disorders.

Efectos Bioquímicos Y Fisiológicos

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce dopamine release in the striatum, a brain region involved in motor control, and to decrease serotonin release in the raphe nuclei, a brain region involved in mood regulation. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has also been shown to reduce the density of VMAT2 in the brain, indicating a decrease in the number of monoamine-containing synaptic vesicles.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has several advantages as a research tool. It is highly selective for VMAT2, making it a useful tool for investigating monoamine neurotransmitter systems. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has some limitations. It has a relatively short half-life, which limits its use in longitudinal studies. It is also a radioligand, which requires the use of specialized imaging equipment and procedures.

Direcciones Futuras

There are several future directions for research on N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide. One area of interest is the use of N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging to investigate the effects of environmental factors on monoamine neurotransmitter systems. Another area of interest is the development of new ligands for VMAT2 with improved selectivity and longer half-lives. Additionally, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide may have potential applications in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.

Métodos De Síntesis

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The most common method involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydro-7,8-dimethoxy-3-benzazepin-2-one, followed by the quaternization of the resulting compound with dimethylamine and iodomethane.

Aplicaciones Científicas De Investigación

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify the density and distribution of VMAT2 in the brain. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging has been used to investigate various neurological disorders such as Parkinson's disease, Huntington's disease, and schizophrenia, as well as to study the effects of drugs and environmental factors on monoamine neurotransmitter systems.

Propiedades

Número CAS

125846-62-0

Nombre del producto

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide

Fórmula molecular

C27H39IN2O5

Peso molecular

598.5 g/mol

Nombre IUPAC

3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide

InChI

InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1

Clave InChI

VZTYMQWOBGCTOO-UHFFFAOYSA-M

SMILES

C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-]

SMILES canónico

C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-]

Sinónimos

N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide
UL-AH 99
UL-AH-99

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.